4-(3-Aminocarbonylphenyl)picolinic acid

Description

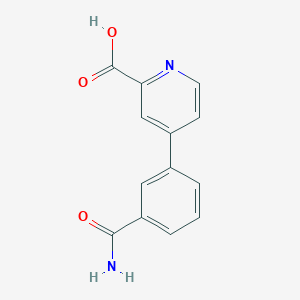

4-(3-Aminocarbonylphenyl)picolinic acid is a pyridine-based derivative featuring a picolinic acid backbone substituted at the 4-position with a phenyl group bearing an aminocarbonyl (-CONH2) moiety at the meta position.

Properties

IUPAC Name |

4-(3-carbamoylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12(16)10-3-1-2-8(6-10)9-4-5-15-11(7-9)13(17)18/h1-7H,(H2,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISBACATPLSBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the hydrothermal self-assembly of diverse metal-organic and supramolecular networks. This approach uses metal (II) chlorides, 4-(3-carboxyphenyl)picolinic acid, and N-donor ancillary ligands such as 2,2′-bipyridine or 1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminocarbonyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of picolinic acid, including 4-(3-aminocarbonylphenyl)picolinic acid, exhibit potential as anticancer agents. The compound has been studied for its ability to inhibit angiogenesis, a critical process in tumor growth. For instance, certain derivatives have shown efficacy in treating disorders where angiogenesis is a key factor, such as cancer . The mechanism involves the inhibition of specific kinases that are essential for cancer cell proliferation and survival.

1.2 Enzyme Inhibition

The compound has also been identified as an inhibitor of Raf kinase, which is implicated in various cancers. This inhibition can lead to reduced tumor growth and metastasis, making it a candidate for further development as a therapeutic agent .

Agricultural Applications

2.1 Fungicidal Activity

This compound derivatives demonstrate significant fungicidal properties, particularly against phytopathogenic fungi affecting crops. Studies have shown that these compounds can effectively control diseases caused by fungi such as Fusarium spp., which are notorious for affecting wheat and other cereals . The fungicidal activity is attributed to the ability of the compound to disrupt fungal cell function.

2.2 Crop Protection

The use of picolinic acid derivatives in crop protection extends to genetically modified plants. These compounds can enhance disease resistance in crops by complementing the action of heterologous genes introduced into the plants, thereby providing a broader spectrum of disease control . This application is particularly relevant in the context of sustainable agriculture and integrated pest management strategies.

Complexation Studies

Recent studies have explored the complexation of this compound with metal ions such as cadmium (Cd), nickel (Ni), and zinc (Zn). These interactions are significant for understanding the bioavailability and environmental behavior of the compound. The complexation can alter the solubility and stability of the compound, impacting its effectiveness as both a therapeutic agent and a fungicide .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects on tumor growth | Found significant inhibition of angiogenesis in vitro |

| Fungicidal Efficacy | Evaluated against various fungal pathogens | Demonstrated high efficacy against Fusarium species |

| Metal Complexation | Analyzed interactions with Cd, Ni, Zn | Showed altered solubility and potential implications for bioavailability |

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)picolinic acid involves binding to molecular targets such as zinc finger proteins. This binding alters the structure of the proteins, disrupting their function and inhibiting processes like viral replication and cellular homeostasis . The compound also interferes with viral-cellular membrane fusion, preventing the entry of enveloped viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3-Aminocarbonylphenyl)picolinic acid with structurally or functionally related picolinic acid derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: Antibacterial Activity: The butyl group in qy17 enhances lipophilicity, improving membrane penetration and stability compared to bulkier tert-butyl (qy20) . Enzyme Inhibition: Phosphonomethyl and hydroxyphenyl groups (e.g., 18e, 18l) enable dual interactions with metallo-β-lactamases: phosphonate chelates Zn²⁺, while hydroxyl/amide groups hydrogen-bond to catalytic residues . Electron-Withdrawing Groups: Trifluoromethyl (in 6-(Trifluoromethyl)picolinic acid) increases acidity (pKa ~1.5) and enhances herbicidal activity via improved target binding .

Synthetic Accessibility: Suzuki coupling and ester hydrolysis are common for aryl-picolinic acids (e.g., qy17, qy20) . Phosphonomethyl derivatives (e.g., 18l) achieve high yields (90%) via phosphonate ester hydrolysis .

Physicochemical Properties: Solubility: Aminophenoxy and hydroxyphenyl derivatives exhibit higher aqueous solubility due to polar groups, whereas trifluoromethyl and butylphenyl analogs are more lipophilic . Stability: Qy17’s stability under physiological conditions correlates with its unhindered alkyl chain, unlike sterically crowded tert-butyl (qy20) .

Unique Potential of this compound: The 3-aminocarbonyl group offers dual hydrogen-bond donor/acceptor capacity, which is absent in chlorophenyl or hydroxyphenyl analogs. This could enhance selectivity for enzymes with polar active sites (e.g., proteases, kinases).

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-(3-Aminocarbonylphenyl)picolinic acid and its derivatives?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce aromatic substituents. For example:

- Step 1 : Coupling a brominated picolinic acid ester (e.g., methyl 5-bromopicolinate) with a boronic acid derivative (e.g., 3-aminocarbonylphenylboronic acid) using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃) in a solvent like DMF or THF.

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., K₂CO₃ in methanol/water) to yield the free carboxylic acid .

Key Reaction Conditions :

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| PdCl₂(PPh₃)₂/PCy₃ | DMF | 80–100°C | 70–90% |

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and purity. For example, a singlet at δ 8.14 ppm (¹H NMR) may indicate a pyridine proton, while carbonyl carbons appear at δ 166–170 ppm (¹³C NMR) .

- Mass Spectrometry : ESI-MS (−) mode to confirm molecular weight (e.g., observed m/z 325.97 [M−H]⁻ for a related compound) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What is the hypothesized mechanism of biological activity for picolinic acid derivatives?

- Methodological Answer :

- Immune Modulation : Picolinic acid derivatives may inhibit indoleamine 2,3-dioxygenase (IDO) , a tryptophan-catabolizing enzyme. By depleting tryptophan, they suppress T-cell activity, potentially reducing inflammatory responses .

- Metal Chelation : The carboxylic acid and pyridine nitrogen groups enable metal binding (e.g., Zn²⁺, Cu²⁺), enhancing bioavailability or altering enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar picolinic acid derivatives?

- Methodological Answer :

- Orthogonal Assays : Use multiple assays (e.g., MIC testing, time-growth curves) to validate antibacterial activity .

- Purity Verification : Confirm compound integrity via NMR, HPLC, and elemental analysis to rule out impurities affecting results .

- Structural Analog Comparison : Compare derivatives like 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) . For instance, qy17 showed superior solubility and stability over qy20, impacting efficacy .

Q. What computational approaches are used to predict the reactivity and properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) and reactivity indices to predict sites for electrophilic/nucleophilic attack. For example, studies on 4-(4-aminophenylethynyl)picolinic acid used DFT to model nonlinear optical properties .

- Molecular Dynamics (MD) Simulations : Analyze interactions with biological targets (e.g., IDO) using software like GROMACS, focusing on binding energy and conformational stability .

Q. How can synthesis of this compound be optimized for scale-up without compromising yield?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to improve coupling efficiency .

- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What strategies are employed to study structure-activity relationships (SAR) in picolinic acid derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -F) or donating (e.g., -OCH₃) groups at the phenyl or pyridine ring. For example, fluorinated derivatives (e.g., 4-(2,3-difluorophenyl)picolinic acid ) showed enhanced bioactivity in herbicide studies .

- Pharmacophore Modeling : Identify critical functional groups (e.g., aminocarbonyl, carboxylic acid) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.